Ethyl 4,4,4-trifluoro-3-(3-methoxy-4-nitropyrazol-1-yl)butanoate
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Overview
Description
This compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters derived from the simplest carboxylic acids are commonly named according to the more traditional, so-called “trivial names” e.g. as formate, acetate, propionate, and butyrate, as opposed to the IUPAC nomenclature methanoate, ethanoate, propanoate and butanoate .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate organic acid with an alcohol in the presence of a catalyst . The exact methods would depend on the specific structures of the reactants .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of ester functional groups, as well as the trifluoro and methoxy groups attached to the carbon backbone . The exact structure would need to be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
As an ester, this compound would be expected to undergo reactions characteristic of this class of compounds . This includes hydrolysis to form alcohols and acids, as well as reactions with bases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of fluorine atoms could make the compound more lipophilic, affecting its solubility in different solvents .Mechanism of Action
Safety and Hazards
Future Directions
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as the results of any biological activity testing . It could potentially be used in the development of new pharmaceuticals, or as a building block in the synthesis of complex organic molecules .
Properties
IUPAC Name |
ethyl 4,4,4-trifluoro-3-(3-methoxy-4-nitropyrazol-1-yl)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O5/c1-3-21-8(17)4-7(10(11,12)13)15-5-6(16(18)19)9(14-15)20-2/h5,7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWRGKUZSLPSQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(F)(F)F)N1C=C(C(=N1)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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